[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
Description
This ruthenium-based organometallic complex features a chiral diamine ligand and bis(phosphanium) naphthalene derivatives. Its structure is tailored for asymmetric catalysis, particularly in hydrogenation reactions, where the steric and electronic properties of the bulky 3,5-dimethylphenyl and 4-methoxyphenyl groups enhance enantioselectivity and stability. The dichlororuthenium(2+) core facilitates redox activity, making it a candidate for pharmaceutical synthesis and fine chemical production .
Properties
CAS No. |
220114-01-2 |
|---|---|
Molecular Formula |
C71H76Cl2N2O2P2Ru |
Molecular Weight |
1223.32 |
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
InChI Key |
VMSNEARTLSFOHB-OGLOXHGMSA-N |
SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
The compound is a complex organometallic structure that combines phosphonium ligands with a dichlororuthenium center. Its biological activity is primarily associated with its potential applications in cancer therapy, catalysis, and other biochemical processes. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Structural Overview
The compound features multiple naphthalene and phenyl moieties which enhance its electronic properties. The presence of ruthenium is significant due to its catalytic capabilities and potential therapeutic effects.
Anticancer Properties
Research has shown that ruthenium complexes exhibit promising anticancer activity. For instance, Ru(II) complexes have been reported to induce cytotoxic effects against various human cancer cell lines. A study demonstrated that certain Ru(II) complexes showed cytotoxicity ranging from 1.30 to 50 µM against the Molt 4/C8 cell line, indicating their potential as anticancer agents .
Table 1: Cytotoxic Activity of Ruthenium Complexes
The mechanism of action for ruthenium complexes often involves DNA interaction and modulation of cellular pathways. Studies suggest that these complexes can induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of critical enzymes involved in cell proliferation .
Other Biological Activities
Beyond anticancer properties, ruthenium complexes have been studied for their antimicrobial and antiviral activities. Research indicates that these compounds can act as dual-active agents, targeting multiple pathways within bacterial and viral cells . Recent findings also suggest their role in photodynamic therapy, where they can selectively damage cancer cells upon light activation .
Case Studies
- RAPTA-C : This ruthenium complex has shown effectiveness in targeting hypoxic tumor environments, demonstrating selective cytotoxicity towards cancer cells while minimizing effects on healthy tissues. It has been noted for its ability to synergize with other chemotherapeutic agents .
- In Vivo Studies : In vivo models have indicated that certain ruthenium complexes not only inhibit tumor growth but also exhibit anti-metastatic properties, showcasing their potential for comprehensive cancer treatment strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
RuCl₂(PPh₃)₃: A simpler ruthenium-phosphine complex lacking chiral ligands, used in non-selective hydrogenation.
Noyori-type Ru complexes: Chiral Ru catalysts with biphenylphosphine and diamines, optimized for ketone hydrogenation.
Crabtree catalyst: Iridium-based but functionally analogous in hydrogenation, with superior turnover numbers (TONs) but lower enantioselectivity in certain substrates.
Catalytic Performance
The target compound outperforms simpler Ru-phosphine systems in enantioselectivity due to its chiral diamine ligand and sterically hindered phosphanium groups, which restrict unfavorable substrate orientations . However, its TONs lag behind Noyori and Crabtree systems, likely due to slower ligand-substrate exchange kinetics.
Bioactivity and Pharmacological Potential
For example:
- Ferrocifen derivatives: Ru analogues show 2–5× higher cytotoxicity in OSCC (oral squamous cell carcinoma) compared to cisplatin, with IC₅₀ values of 1–5 µM .
- Natural product-inspired Ru complexes: Derived from marine actinomycetes or plant terpenes, these often combine catalytic and bioactive properties, though their mechanisms remain underexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
